![molecular formula C17H15Cl2NO3 B2929421 [2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 391239-31-9](/img/structure/B2929421.png)
[2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups including an aniline group (a benzene ring attached to an amino group), a chloro group (a chlorine atom), a methyl group (a carbon atom bonded to three hydrogen atoms), and an acetate group (a two-carbon molecule often found in esters) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the aniline group might be introduced through a reaction with nitrobenzene and a reducing agent . The chloro and methyl groups could be added through substitution reactions .Molecular Structure Analysis
The exact structure of this compound would depend on the positions of the functional groups on the benzene ring and the configuration of the atoms in three-dimensional space. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the aniline group might participate in electrophilic substitution reactions, while the acetate group could be involved in esterification or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the molecular structure and the functional groups present. For example, the presence of polar groups like acetate might increase solubility in polar solvents .Scientific Research Applications
Organic Intermediate in Advanced Oxidation Processes
The compound has been identified as an intermediate in the degradation of 2,4-dichlorophenoxyacetic acid by Fe3+/H2O2 and Fe3+/H2O2/UV in studies of advanced oxidation processes for wastewater treatment. This highlights its role in environmental remediation and pollution control strategies (Sun & Pignatello, 1993).
Inhibitor for Copper Corrosion
Quantum chemical calculations have been performed on compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, to determine their effectiveness as corrosion inhibitors for copper in nitric acid media. This suggests potential industrial applications in metal protection (Zarrouk et al., 2014).
Structural Studies in Crystallography
Studies have been conducted on the crystal structure of related compounds, providing insights into molecular configurations and interactions. This is crucial for understanding the properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Mague et al., 2017).
Synthesis of Atropisomeric Phosphine Ligands
Research has been carried out on the synthesis of related compounds, like 2-methyl-3-[2'-(diphenylphosphino)phenyl]-4(3H)-quinazolinone, which are significant for developing novel ligands in catalysis and organometallic chemistry (Dai et al., 1998).
Development of New Herbicides and Plant Growth Regulators
New compounds, including those with (2,4-dichlorophenoxy)acetate anion, have been synthesized and tested for use as herbicides and plant growth regulators, showcasing the potential agricultural applications (Pernak et al., 2013).
Molecular Spectroscopy and Computational Studies
The compound 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate has been synthesized and analyzed using techniques like FT-IR and X-ray diffraction. Such studies are crucial for understanding the molecular behavior and properties, which can be applied in various chemical and pharmaceutical industries (Kumar et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-(3-chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-11-14(19)3-2-4-15(11)20-16(21)10-23-17(22)9-12-5-7-13(18)8-6-12/h2-8H,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOYYVQJKSOVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
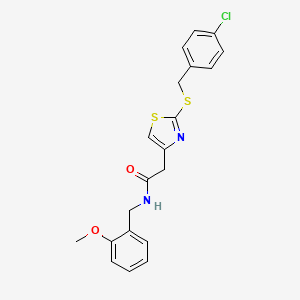
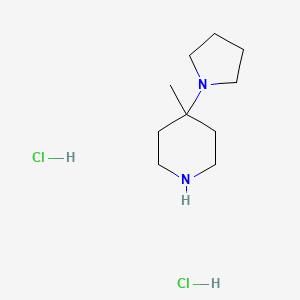
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2929346.png)
![N-benzyl-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2929347.png)

![tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate](/img/structure/B2929350.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2929352.png)
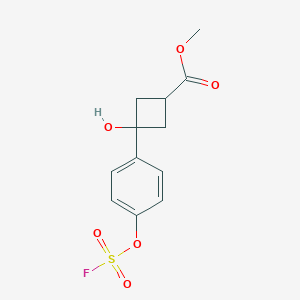
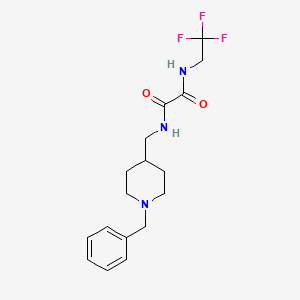
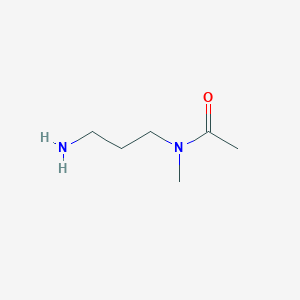

![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2929360.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/no-structure.png)
